Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate
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Overview
Description
Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate typically involves a multi-step process. One common method includes the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles. This synthetic route provides the desired indazoles in moderate to good yields (55%–72%) and is tolerant of functionality on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different halogen atoms or other functional groups.
Scientific Research Applications
Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1H-indazole
- 2H-indazole
- Pyrazole derivatives
Uniqueness
Methyl3-iodo-2-methyl-2,3-dihydro-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-iodo-2-methyl-1,3-dihydroindazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O2/c1-13-9(11)7-4-3-6(10(14)15-2)5-8(7)12-13/h3-5,9,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVQSYRNDNUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(N1)C=C(C=C2)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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